molecular formula C11H14N2O2 B7473230 Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate

Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate

Cat. No. B7473230
M. Wt: 206.24 g/mol
InChI Key: ZZUXZDHZFPFPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate, also known as MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. MPPC is a pyridine derivative that is widely used as a building block for the synthesis of various bioactive molecules.

Mechanism of Action

The mechanism of action of Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is not well understood. However, it is believed that Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate exerts its biological activity by interacting with various cellular targets, including enzymes, receptors, and ion channels. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has also been shown to interact with various receptors, including the dopamine receptor and the N-methyl-D-aspartate receptor.
Biochemical and Physiological Effects
Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has been shown to exhibit various biochemical and physiological effects. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has been shown to possess antioxidant, anti-inflammatory, and antitumor properties. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has also been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2.

Advantages and Limitations for Lab Experiments

Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate possesses several advantages for lab experiments. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is readily available and can be synthesized using various methods. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is also stable and can be stored for extended periods without significant degradation. However, Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate also possesses several limitations for lab experiments. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is relatively expensive compared to other pyridine derivatives, and its synthesis can be challenging. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is also toxic and should be handled with care.

Future Directions

Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has significant potential for future research. Future research could focus on the development of new synthetic methods for the preparation of Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate and its derivatives. Future research could also focus on the identification of new biological targets for Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate and the elucidation of its mechanism of action. Additionally, future research could focus on the development of new applications for Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate, including its use as a fluorescent probe and as a catalyst for organic reactions.
Conclusion
In conclusion, Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is a pyridine derivative that has gained significant attention in the scientific community due to its potential application in various fields. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is readily available and can be synthesized using various methods. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate possesses several advantages for lab experiments, including its stability and availability. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate also possesses several limitations for lab experiments, including its toxicity and cost. Future research could focus on the development of new synthetic methods for the preparation of Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate and its derivatives, the identification of new biological targets for Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate, and the development of new applications for Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate.

Synthesis Methods

Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate can be synthesized using various methods, including the Hantzsch reaction, the N-alkylation of 2-pyrrolidinone, and the reaction of 2-bromo-3-pyridinecarboxylic acid with methylamine. The most commonly used method for the synthesis of Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is the Hantzsch reaction, which involves the condensation of 3-methyl-2-pyridone, ethyl acetoacetate, and formaldehyde in the presence of ammonium acetate.

Scientific Research Applications

Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has been extensively studied for its potential application in various fields, including medicinal chemistry, organic synthesis, and material science. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is widely used as a building block for the synthesis of various bioactive molecules, including antitumor, antiviral, and antibacterial agents. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has also been used as a ligand for the preparation of metal complexes and as a precursor for the synthesis of functionalized polymers.

properties

IUPAC Name

methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)9-5-4-6-12-10(9)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUXZDHZFPFPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.